3-Hydroxy-4-methylpyridine
Overview
Description
3-Hydroxy-4-methylpyridine: is an organic compound with the molecular formula C6H7NO . It is also known by other names such as This compound and 4-Methyl-3-pyridinol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a hydroxyl group at the third position and a methyl group at the fourth position on the pyridine ring gives it unique chemical properties.
Biochemical Analysis
Biochemical Properties
It is known that pyridinols, a group to which 4-Methylpyridin-3-ol belongs, can react as ambident nucleophiles . This means they can react at both the oxygen and the nitrogen atoms, leading to a variety of products . This property could potentially allow 4-Methylpyridin-3-ol to interact with a range of enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Some studies suggest that related compounds may have antioxidant effects . If 4-Methylpyridin-3-ol shares this property, it could potentially influence cell function by protecting cells from oxidative damage. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-methylpyridine can be synthesized through various methods. One common method involves the nitration of this compound using fuming nitric acid in the presence of sulfuric acid at low temperatures . The reaction is carried out by adding fuming nitric acid dropwise to a cold solution of this compound in concentrated sulfuric acid, maintaining the temperature below 10°C. The mixture is then stirred at 10-20°C for two hours, followed by neutralization and extraction.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces some 2-methylpyridine as a byproduct .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 4-methylpiperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like pentafluoropyridine and pentachloropyridine are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-Methylpyridine-3-aldehyde or 4-Methylpyridine-3-one.
Reduction: 4-Methylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylpyridine involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrogen atom can act as a nucleophile. These interactions can influence various biochemical pathways, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Comparison:
- Pyridin-2-ol: Acts as an ambident nucleophile, reacting at both oxygen and nitrogen atoms.
- Pyridin-3-ol: Primarily reacts at the oxygen atom.
- Pyridin-4-ol: Reacts at the nitrogen atom .
Uniqueness of 3-Hydroxy-4-methylpyridine: this compound is unique due to the presence of both a hydroxyl and a methyl group on the pyridine ring, which influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZXMYWGIJYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376563 | |
Record name | 4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-19-3 | |
Record name | 4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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